molecular formula C8H3F6NO B13419453 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde

4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B13419453
M. Wt: 243.11 g/mol
InChI Key: NJJJRJSEEVHOBD-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with an aldehyde functional group at the 2-position

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is primarily influenced by its trifluoromethyl groups and aldehyde functionality. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can affect its reactivity and interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific positioning of its trifluoromethyl groups and the presence of an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

4,6-bis(trifluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO/c9-7(10,11)4-1-5(3-16)15-6(2-4)8(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJJRJSEEVHOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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